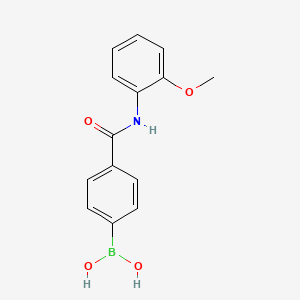

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO4/c1-20-13-5-3-2-4-12(13)16-14(17)10-6-8-11(9-7-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICIYGVMBIEAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181043 | |

| Record name | Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-56-6 | |

| Record name | Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide is a specialized organic compound that integrates two key pharmacophores: a phenylboronic acid and an N-arylbenzamide. This unique combination suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The phenylboronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. Simultaneously, the N-arylbenzamide scaffold is a prevalent feature in numerous biologically active compounds. This guide provides a comprehensive overview of the nomenclature, properties, and a detailed, field-proven protocol for the synthesis of this intriguing molecule.

Nomenclature and Identification

Due to its specific and somewhat complex structure, 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide may not be commonly listed under this name in all chemical databases. A thorough understanding of its systematic and alternative names is therefore crucial for effective literature and database searches.

Table 1: Synonyms and IUPAC Name

| Name Type | Name |

| Preferred IUPAC Name | 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide |

| Systematic IUPAC Name | 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide |

| Common Synonym | 4-borono-N-(2-methoxyphenyl)benzamide |

| Alternative Synonym | [4-({(2-methoxyphenyl)amino}carbonyl)phenyl]boronic acid |

The IUPAC name is derived by treating the benzamide as the parent structure. The "4-(dihydroxyboranyl)" prefix indicates the boronic acid group at the 4th position of the benzoyl ring, and "N-(2-methoxyphenyl)" specifies the substituent attached to the amide nitrogen.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Authoritative Grounding |

| Molecular Formula | C₁₄H₁₄BNO₄ | Based on structural assembly. |

| Molecular Weight | 271.08 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Phenylboronic acids and N-arylbenzamides are typically crystalline solids at room temperature.[1][2] |

| Melting Point | >200 °C (with decomposition) | Phenylboronic acids often have high melting points (e.g., Phenylboronic acid melts at 216 °C).[1][3] The benzamide structure would likely increase this further. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The boronic acid group imparts some water solubility, while the aromatic rings favor organic solvents.[1][4] |

| pKa | ~8.5 - 9.0 | The acidity is primarily due to the Lewis acidic boron center of the boronic acid group. Phenylboronic acid has a pKa of 8.83.[3] |

Synthesis Protocol: Amide Coupling of 4-Carboxyphenylboronic Acid and 2-Methoxyaniline

The most direct and logical synthetic route to 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide is the amide coupling of 4-carboxyphenylboronic acid and 2-methoxyaniline (o-anisidine). This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization if chiral centers were present.[5]

Causality Behind Experimental Choices:

-

EDC (Carbodiimide): This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. EDC is water-soluble, and the urea byproduct can be easily removed by an aqueous wash, simplifying purification.[5]

-

HOBt (Additive): HOBt reacts with the O-acylisourea intermediate to form an active ester. This ester is less reactive than the O-acylisourea, which helps to prevent the formation of N-acylurea byproducts and reduces the risk of racemization at the alpha-carbon of amino acid substrates (though not applicable here, it is good practice in amide coupling).[5]

-

DIPEA (Base): N,N-Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining a favorable reaction pH.

-

Acetonitrile (Solvent): A polar aprotic solvent that effectively dissolves the reactants and reagents without participating in the reaction.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous acetonitrile.

-

Amine Addition: To this solution, add 2-methoxyaniline (1.0 equivalent).

-

Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (0.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

-

Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide.

Self-Validating System:

The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the structure and ensure the removal of starting materials and reaction byproducts.

Logical and Experimental Workflow Visualization

The synthesis of 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide can be visualized as a two-step logical process: the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. alignchemical.com [alignchemical.com]

- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Amide-Functionalized Boronic Acids

Executive Summary

The Suzuki-Miyaura cross-coupling of amide-functionalized boronic acids presents a distinct set of synthetic challenges compared to simple aryl substrates. The presence of the amide moiety (

This Application Note details three field-proven protocols designed to overcome these failure modes. By transitioning from "standard" conditions to specialized systems utilizing Rapid-Activation Precatalysts , Slow-Release MIDA Boronates , or Robust Trifluoroborate Salts , researchers can achieve high yields even with unstable amide substrates.

The Challenge: Why Amide-Boronic Acids Fail

Successful coupling requires the rate of Transmetallation (

-

Protodeboronation: The amide carbonyl can act as an internal Lewis base or stabilize the transition state for hydrolytic C-B bond cleavage, especially in high pH aqueous environments.

-

Pd-Chelation (Poisoning): The amide nitrogen or oxygen can displace labile ligands on the Pd(II) species, forming an inactive "off-cycle" resting state, thereby slowing

and allowing decomposition to dominate.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive pathways introduced by the amide group.

Figure 1: Kinetic competition between productive coupling (Green) and amide-induced failure modes (Red).

Recommended Protocols

Protocol A: The "Speed" Strategy (Buchwald Precatalysts)

Best For: Unstable boronic acids where the starting material is available but decomposes rapidly under heating. Mechanism: Uses XPhos Pd G2/G3 precatalysts to generate the active mono-ligated Pd(0) species instantaneously at room temperature. This allows the coupling to finish before the boronic acid has time to decompose.

-

Ligand: XPhos (Bulky, electron-rich) prevents amide coordination to Pd.

-

Base: K3PO4 (Mild, high solubility in water).

-

Solvent: THF/Water biphasic system.

Experimental Procedure:

-

Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Amide-Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 (1–2 mol%).

-

Solvent: Add THF (2.0 mL per mmol halide).

-

Activation: Add 0.5 M K3PO4 (aq) (2.0 equiv) via syringe.

-

Note: The biphasic nature is critical. The organic phase protects the catalyst, while the interface allows transmetallation.

-

-

Reaction: Seal the vial and stir vigorously at Room Temperature (23 °C) for 1–4 hours.

-

Optimization: If conversion is slow, heat to 40 °C. Avoid temperatures >60 °C for amide-boronic acids using this protocol.

-

-

Workup: Dilute with EtOAc, separate layers, dry over MgSO4, and concentrate.

Protocol B: The "Controlled Release" Strategy (MIDA Boronates)

Best For: Complex synthesis where the boronic acid is too unstable to be isolated or stored. Mechanism: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the instantaneous concentration of free boronic acid low, suppressing second-order decomposition pathways.

-

Precursor: MIDA-protected amide boronate.

-

Catalyst: XPhos Pd G2 or SPhos Pd G2.

-

Solvent: THF/H2O (High water ratio required for hydrolysis).

Experimental Procedure:

-

Charge: Add MIDA-Boronate (1.5 equiv), Aryl Halide (1.0 equiv), and XPhos Pd G2 (2 mol%) to a vial.

-

Solvent: Add THF and Water in a 5:1 ratio . (e.g., 2.5 mL THF : 0.5 mL H2O).

-

Critical: Sufficient water is required to drive the equilibrium from MIDA-boronate to free boronic acid.

-

-

Base: Add K3PO4 (3.0 equiv) .

-

Reaction: Heat to 60 °C for 4–12 hours.

-

Note: The elevated temperature is necessary to drive the hydrolysis of the MIDA ester, not necessarily the coupling itself.

-

-

Workup: Standard aqueous extraction.

Protocol C: The "Robust Salt" Strategy (Molander Trifluoroborates)

Best For: Scale-up and storage. Amide-functionalized trifluoroborates (BF3K) are air-stable solids.[1][2] Mechanism: BF3K salts are resistant to protodeboronation in the solid state. In solution with a carbonate base, they hydrolyze to the active species. The RuPhos ligand is privileged for these substrates due to its specific steric environment which accommodates the amide.

-

Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).

-

Base: K2CO3 (3.0 equiv).[5]

-

Solvent: Toluene/H2O (3:1).

Experimental Procedure:

-

Charge: Add Amide-BF3K Salt (1.1 equiv), Aryl Chloride/Bromide (1.0 equiv), Pd(OAc)2 (2 mol%), RuPhos (4 mol%), and K2CO3 (3.0 equiv).

-

Degas: Purge the solid mixture with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed Toluene and Water (3:1 ratio, 0.2 M concentration).

-

Reaction: Heat to 85 °C for 12–24 hours.

-

Note: Higher temperature is required to "crack" the BF3K salt.

-

-

Workup: Cool to RT. Dilute with water and EtOAc. Filter through Celite if necessary to remove Pd black.

Decision Matrix & Troubleshooting

Protocol Selection Guide

Figure 2: Decision tree for selecting the optimal cross-coupling protocol.

Comparative Data Table

| Feature | Protocol A (Buchwald) | Protocol B (MIDA) | Protocol C (Molander) |

| Active Species | Boronic Acid | MIDA Ester | Potassium Trifluoroborate |

| Catalyst System | XPhos Pd G3 | XPhos/SPhos Pd G2 | Pd(OAc)2 + RuPhos |

| Temperature | 23 °C – 40 °C | 60 °C | 85 °C |

| Base | K3PO4 (0.5 M) | K3PO4 (3.0 M) | K2CO3 |

| Key Advantage | Speed : Outruns decomposition.[6] | Control : Maintains low [B] conc. | Stability : Air-stable solids.[1][2][7] |

| Primary Risk | Requires careful temp control. | Slower reaction times. | Requires higher temps.[8] |

References

-

Buchwald Precatalyst Protocol (Protocol A): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9] Journal of the American Chemical Society, 132(40), 14073–14075.[9] [Link]

-

MIDA Boronate Protocol (Protocol B): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[10] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10] Journal of the American Chemical Society, 131(20), 6961–6963.[11] [Link]

-

Molander Trifluoroborate Protocol (Protocol C): Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Amide-Trifluoroborate Specifics: Molander, G. A., & Jean-Gérard, L. (2009).[1][3] Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446–5450. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 3. Use of potassium beta-trifluoroborato amides in Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MIDA Boronates [sigmaaldrich.com]

- 8. shura.shu.ac.uk [shura.shu.ac.uk]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Publications – BurkeLab [burke-group.chemistry.illinois.edu]

optimizing catalyst loading for (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid reactions

Application Note & Protocol Guide

Topic: Optimizing Catalyst Loading for Suzuki-Miyaura Reactions of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Catalyst Optimization in Modern Drug Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds, particularly in the creation of biaryl structures common in pharmaceuticals.[1] The reaction's tolerance for a wide array of functional groups, mild conditions, and the commercial availability of diverse boronic acids have cemented its role in drug discovery and development.[2][3]

The specific substrate, (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid , presents features typical of complex pharmaceutical intermediates. Its amide functionality and the steric hindrance imparted by the ortho-methoxy group demand a carefully tailored catalytic system.[4] Simply achieving product formation is insufficient; the goal is to develop a process that is efficient, cost-effective, and minimizes residual palladium—a critical regulatory concern in active pharmaceutical ingredients (APIs).[5]

This guide moves beyond a generic protocol, offering a strategic framework for systematically optimizing palladium catalyst loading for this specific transformation. We will explore the causal relationships between catalyst, ligand, base, and solvent, providing both the "how" and the "why" to empower scientists to develop robust, scalable, and economically viable synthetic routes.

The Mechanistic Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

Effective optimization is impossible without a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[6][7][8] Each step presents an opportunity for optimization or failure.

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[6][9]

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on activation of the boronic acid by a base.

-

Reductive Elimination: The two organic partners (Ar and Ar') couple to form the new C-C bond, and the Pd(0) catalyst is regenerated, re-entering the cycle.[7]

For a substrate like (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, the steric bulk near the reacting centers can impede both oxidative addition and, more significantly, reductive elimination. This insight immediately suggests that the choice of ligand will be paramount.[10]

Strategic Optimization Workflow

A haphazard approach to optimization wastes time and resources. A logical, sequential workflow ensures that variables are isolated and their effects are understood. The process begins with broad screening to identify promising conditions, followed by fine-tuning to achieve the lowest possible catalyst loading.

Caption: A structured approach from initial screening to final protocol.

Phase 1: Parameter Screening

The initial goal is not to minimize catalyst loading but to find a robust set of conditions that provides a high yield (>80-90%). This establishes a reliable baseline from which to optimize.

Catalyst Precursor & Ligand Selection

The ligand is arguably the most critical variable. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.[11] For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required.

Rationale for Ligand Choice:

-

Bulky Ligands: Promote reductive elimination by creating a sterically crowded metal center, which favors the formation of the C-C bond to alleviate strain. They also tend to favor the formation of highly reactive monoligated Pd(0) species.[2]

-

Electron-Rich Ligands: Increase the electron density on the palladium center, which accelerates the rate of oxidative addition, especially with challenging aryl chlorides or triflates.[7]

| Catalyst System | Ligand Type | Rationale & Key Characteristics | Suitability for this Reaction |

| Pd(PPh₃)₄ | Basic Phosphine | "Classic" catalyst. Often struggles with sterically hindered substrates or unactivated chlorides. Can serve as a baseline.[12] | Low to Moderate |

| Pd(OAc)₂ + SPhos/XPhos | Buchwald Ligands | Bulky, electron-rich dialkylbiaryl phosphines. Excellent for hindered substrates and unactivated halides. Accelerates reductive elimination.[2] | High |

| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | Good general-purpose catalyst. The wide "bite angle" of the bidentate ligand can be beneficial. | Moderate to High |

| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Strong sigma-donating ligands, highly effective for aryl chlorides. Thermally stable.[1] | High |

Base and Solvent Selection

The base facilitates transmetalation by forming a more nucleophilic "ate" complex with the boronic acid. Its effectiveness is highly dependent on its solubility and strength, which is modulated by the solvent system.[13][14]

-

Bases: Inorganic bases are most common. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings due to their higher basicity and solubility in organic solvents.[15]

-

Solvents: Aprotic polar solvents are standard. Dioxane, THF, and Toluene are excellent choices. Often, a small amount of water is added to help solubilize the inorganic base and facilitate the reaction.[9][16] However, excess water can promote unwanted protodeboronation.[10]

Protocol 1: High-Throughput Catalyst & Condition Screening

This protocol uses a 24-well plate format to efficiently screen multiple conditions in parallel. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation.[15]

Materials:

-

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

-

Aryl halide partner (e.g., 4-bromoanisole, 1.0 equiv)

-

Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligands (e.g., SPhos, XPhos, PPh₃)

-

Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvents (e.g., Dioxane, Toluene, THF)

-

24-well reaction block with stir bars

-

Inert atmosphere glovebox or Schlenk line equipment

Procedure:

-

Plate Preparation: In an inert atmosphere, add a stir bar to each well of the reaction block.

-

Reagent Dispensing (Solids):

-

To each well, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).

-

Add the (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid (e.g., 0.12 mmol, 1.2 equiv).

-

Add the designated base for each condition (e.g., 0.2 mmol, 2.0 equiv).

-

Add the designated palladium precursor (e.g., 0.002 mmol, 2 mol%) and ligand (e.g., 0.004 mmol, 4 mol%). Note: Pre-formed catalysts like Pd(dppf)Cl₂ are added directly at the desired mol%.

-

-

Solvent Addition: Add the designated anhydrous solvent (e.g., 1.0 mL) to each well.

-

Reaction Execution:

-

Seal the reaction block securely.

-

Place the block on a pre-heated stirring hotplate (e.g., 80-100 °C).

-

Stir for a set time (e.g., 12-16 hours for an overnight screen).

-

-

Work-up and Analysis:

-

Cool the reaction block to room temperature.

-

Quench each reaction by adding 1 mL of a standard solvent (e.g., ethyl acetate).

-

Take a small aliquot from each well, dilute it further, and filter it into an HPLC vial.

-

Analyze the reaction conversion and product formation by HPLC or LC-MS.

-

Phase 2: Catalyst Loading Optimization

Once the top-performing catalyst/ligand/base/solvent system is identified, the next phase focuses on minimizing the catalyst loading to determine the Turnover Number (TON) and Turnover Frequency (TOF), which are critical metrics for process efficiency.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. arodes.hes-so.ch [arodes.hes-so.ch]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Application Note: Ligand Selection for Sterically Hindered Ortho-Methoxy Amide Coupling

Part 1: Executive Summary

The coupling of amides with ortho-substituted aryl halides represents a distinct challenge in cross-coupling chemistry. When the ortho-substituent is a methoxy group (o-OMe), the difficulty is compounded: the substrate is not only sterically hindered but also electronically predisposed to catalyst poisoning via hemi-labile coordination.

This guide moves beyond standard peptide coupling reagents (HATU/T3P), which often fail with electron-deficient anilines or sterically crowded systems, and focuses on Palladium-Catalyzed Buchwald-Hartwig Amidation .

Key Takeaway: For o-OMe hindered amidation, the rate-limiting step is typically reductive elimination . Success requires a ligand that is sufficiently bulky to destabilize the Pd(II)-amido intermediate (forcing product release) yet electron-rich enough to facilitate oxidative addition. tBuBrettPhos is identified as the "Gold Standard" ligand for this specific transformation, often outperforming standard BrettPhos or Xantphos.

Part 2: Mechanistic Insight & The "Chelation Trap"

To select the right ligand, one must understand why the reaction fails.

The Electronic-Steric Conflict

In standard Buchwald-Hartwig couplings, the catalytic cycle proceeds through:

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]

-

Amine Binding/Deprotonation: The amide displaces the halide.

-

Reductive Elimination: The C-N bond forms, and Pd(0) is regenerated.[2]

The o-OMe Problem:

The oxygen atom in the ortho-methoxy group is a Lewis base. In the Pd(II) intermediate, this oxygen can coordinate to the palladium center, forming a stable 5-membered chelate (a

The Solution: Steric Bulk as a Driving Force

We require a ligand with extreme steric bulk (e.g., tert-butyl groups on the phosphine). This bulk creates "steric pressure" around the metal center, making the crowded

Visualization: The Catalytic Cycle & Steric Bottleneck

Figure 1: The catalytic cycle highlighting the chelation trap caused by ortho-methoxy groups. Bulky ligands prevent the formation of the stable trap state.

Part 3: Ligand Selection Matrix

Do not use generic ligands like

| Ligand | Structure Class | Recommendation Level | Technical Rationale |

| tBuBrettPhos | Biaryl Monophosphine | Primary Choice | The t-butyl groups provide maximum steric bulk, accelerating reductive elimination in crowded systems. Excellent for primary amides.[4] |

| BrettPhos | Biaryl Monophosphine | Secondary Choice | Excellent for primary amines, but often lacks the extreme bulk needed for hindered amides. Use if tBuBrettPhos fails. |

| Me4tBuXPhos | Biaryl Monophosphine | Alternative | Useful if the substrate is an aryl chloride (harder to oxidatively add) due to its high electron density. |

| Xantphos | Bisphosphine | Legacy/Niche | Bidentate bite angle can sometimes force reductive elimination, but generally less active than G3/G4 precatalysts for this specific application. |

Ligand Decision Tree

Figure 2: Decision logic for selecting the optimal ligand based on nucleophile type and steric environment.

Part 4: Validated Experimental Protocol

This protocol utilizes G3-Precatalysts .[5][6][7] These are air-stable solids that generate the active Pd(0) species immediately upon heating, avoiding the induction period associated with Pd(OAc)2 + Ligand mixing.

Materials

-

Precatalyst: tBuBrettPhos Pd G3 (or G4) [1.0 - 2.0 mol%]

-

Aryl Halide: o-Methoxy Aryl Bromide/Chloride [1.0 equiv]

-

Nucleophile: Primary Amide [1.2 equiv]

-

Base:

(finely ground, anhydrous) [1.4 equiv] -

Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a resealable reaction vial (e.g., Biotage microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under Argon/Nitrogen.[8]

-

Solids Addition:

-

Add Aryl Halide (if solid) (1.0 mmol).[2]

-

Add Amide (1.2 mmol).

-

Add

(1.4 mmol). -

Add tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%).

-

Note: Weighing the precatalyst in air is acceptable, but minimize exposure.

-

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.

-

Liquid Addition:

-

Add Aryl Halide (if liquid) via syringe.

-

Add anhydrous t-Amyl Alcohol (concentration: 0.2 M to 0.5 M). Higher concentration helps intermolecular coupling rates.

-

-

Reaction:

-

Place in a pre-heated block at 100°C - 110°C .

-

Stir vigorously (1000 RPM). Efficient mass transfer is critical for the heterogeneous base.

-

Run for 2–12 hours. Monitor by LCMS.[2]

-

-

Workup:

Part 5: Troubleshooting & Optimization

When the reaction fails, the byproduct profile tells the story.

| Observation (LCMS) | Diagnosis | Corrective Action |

| Starting Material (SM) only | Catalyst Activation Failure or Oxidative Addition stalled. | 1. Switch from Aryl-Cl to Aryl-Br/I.2. Ensure G3 precatalyst is not degraded (should be off-white/yellow, not black).3. Increase Temp to 120°C. |

| Dehalogenation (Ar-H) | Oxidative Addition worked, but Amide Binding/Reductive Elimination failed. | 1. This confirms the "Steric Trap."2.[9] Switch to tBuBrettPhos if using BrettPhos.3. Increase concentration (push the bimolecular step). |

| Phenol Formation (Ar-OH) | Hydroxide competition. | 1. Your base or solvent is wet.2. Re-dry solvent and use fresh base.3. Switch base to |

| Low Conversion (<20%) | Catalyst Poisoning. | 1. Check for coordinating groups (pyridines, thioethers) in the substrate.2. Increase catalyst loading to 5 mol%. |

Part 6: References

-

Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Chemical Science.

-

Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Tetrahedron.

-

Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science.

-

Sigma-Aldrich Technical Guide. "G3 and G4 Buchwald Precatalysts User Guide."

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 5. enamine.net [enamine.net]

- 6. Controllable Activation of Pd-G3 Palladacycle Precatalyst in the Presence of Thiosugars: Rapid Access to 1-Aminobiphenyl Thioglycoside Atropoisomers at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]

Application Notes and Protocols for Bioconjugation Using (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Harnessing the Power of Phenylboronic Acids in Bioconjugation

Phenylboronic acids have emerged as a versatile class of reagents in chemical biology and drug development, primarily owing to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is particularly relevant in a biological context as it allows for the selective targeting of glycoproteins, which are ubiquitously present on cell surfaces and play crucial roles in various physiological and pathological processes. The formation of a cyclic boronate ester is a dynamic process, the stability of which is exquisitely sensitive to pH, providing a mechanism for creating stimuli-responsive bioconjugates.[1][2]

The molecule at the center of this guide, (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid , offers a sophisticated scaffold for bioconjugation. The boronic acid moiety serves as the reactive "warhead" for targeting diol-containing biomolecules. The carbamoylphenyl linker provides a stable backbone, and the ortho-methoxy group on the terminal phenyl ring can influence the molecule's electronic properties and steric hindrance, potentially modulating the reactivity and stability of the resulting bioconjugate.[3][4] This document provides a comprehensive guide to the principles, applications, and detailed protocols for utilizing this promising reagent in your research.

Mechanism of Action: The Boronic Acid-Diol Interaction

The cornerstone of this bioconjugation technique is the reaction between the boronic acid and a diol to form a cyclic boronate ester. This reaction is a reversible condensation reaction. The equilibrium of this reaction is highly dependent on the pH of the medium.[1][2]

-

At neutral to slightly acidic pH , the boronic acid exists predominantly in its neutral, trigonal planar form. In this state, the equilibrium favors the reactants (the boronic acid and the diol).

-

Under basic conditions (typically pH > pKa of the boronic acid) , the boronic acid accepts a hydroxide ion to form a more nucleophilic, tetrahedral boronate species. This species reacts more readily with diols, shifting the equilibrium towards the formation of the stable cyclic boronate ester.[5]

This pH-dependent equilibrium is a key feature that can be exploited for controlled bioconjugation and for the design of pH-sensitive drug delivery systems.[6]

Diagram: Mechanism of Boronate Ester Formation

Caption: pH-dependent equilibrium of boronic acid and boronate ester formation.

Applications in Research and Drug Development

The unique properties of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid and related compounds open up a wide range of applications:

-

Targeted Drug Delivery: By conjugating a therapeutic agent to this boronic acid, it is possible to target glycoproteins that are overexpressed on the surface of cancer cells, such as sialic acid residues.[6][7] The pH-sensitive nature of the boronate ester linkage can be exploited for drug release in the acidic tumor microenvironment.

-

Protein and Antibody Labeling: This reagent can be used to label antibodies and other proteins for diagnostic and imaging applications. The site-specific nature of the reaction with glycosylated regions can provide more homogeneous conjugates compared to traditional methods that target amino acid residues.

-

Immobilization of Biomolecules: Glycoproteins and other diol-containing biomolecules can be immobilized on surfaces functionalized with this boronic acid for applications in biosensors, affinity chromatography, and diagnostics.[6]

-

Development of Smart Materials: The reversible nature of the boronate ester bond allows for the creation of self-healing hydrogels and other smart materials that respond to changes in pH or the presence of saccharides.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid to biomolecules. Optimization of reaction conditions may be necessary depending on the specific biomolecule and the desired degree of labeling.

Protocol 1: Conjugation to Glycoproteins via Diol Interaction

This protocol describes the direct conjugation of the boronic acid to the carbohydrate moieties of a glycoprotein.

Materials:

-

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

-

Glycoprotein of interest (e.g., Horseradish Peroxidase, Ovalbumin)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing or centrifugal ultrafiltration devices (with appropriate molecular weight cut-off)

-

Spectrophotometer and/or other analytical instruments for characterization

Procedure:

-

Prepare the Glycoprotein Solution: Dissolve the glycoprotein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare the Boronic Acid Solution: Dissolve (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the conjugation buffer to the desired final concentration. A 10-100 fold molar excess of the boronic acid over the glycoprotein is a good starting point.

-

Conjugation Reaction: Add the boronic acid solution to the glycoprotein solution dropwise while gently stirring. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.

-

Quenching the Reaction (Optional): To stop the reaction, a quenching buffer can be added to lower the pH. However, due to the reversible nature of the bond, purification will effectively stop the reaction.

-

Purification of the Conjugate: Remove the excess, unreacted boronic acid by dialysis against PBS (pH 7.4) or by using centrifugal ultrafiltration devices. Perform several buffer changes to ensure complete removal of the free reagent.

-

Characterization of the Conjugate:

-

Determine the degree of labeling: This can be estimated using MALDI-TOF mass spectrometry to measure the mass shift of the protein after conjugation.

-

Confirm conjugation: SDS-PAGE analysis can show an increase in the molecular weight of the conjugated protein.

-

Assess functional activity: If the glycoprotein is an enzyme or has other biological activity, perform an activity assay to ensure that the conjugation process has not significantly compromised its function.

-

Diagram: Glycoprotein Conjugation Workflow

Sources

- 1. japsonline.com [japsonline.com]

- 2. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. japsonline.com [japsonline.com]

- 7. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Biaryl Amides via Chan-Lam Coupling

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of

The Chan-Lam strategy reverses the retrosynthetic logic, coupling a stable primary amide with an aryl boronic acid . Historically, this reaction requires days at room temperature. By leveraging the "molecular radiator" effect of microwave irradiation, this protocol reduces reaction times to 20 minutes , enabling rapid library generation for drug discovery scaffolds.

Scientific Foundation & Mechanism

Why Microwave Irradiation?

The Chan-Lam coupling is kinetically sluggish due to the high activation energy required for the transmetallation of the boronic acid to the copper center. Microwave irradiation provides direct dielectric heating, efficiently overcoming this barrier.

-

Thermal Effect: Rapid heating to 100–130°C in sealed vessels, temperatures often unattainable in open-flask reflux due to solvent boiling points (e.g., DCM, MeOH).

-

Specific Effect: The polarity of the copper intermediates makes them excellent microwave absorbers, creating localized "hot spots" that accelerate the catalytic turnover.

Reaction Mechanism (The Oxidative Cycle)

Unlike the Pd-catalyzed Buchwald-Hartwig amination (which requires inert conditions), the Chan-Lam coupling is an oxidative process. It generally proceeds via a Cu(II)/Cu(III) catalytic cycle.

Key Mechanistic Steps:

-

Coordination: The amide nitrogen coordinates to Cu(II).

-

Transmetallation: The aryl boronic acid transfers its aryl group to the copper center.

-

Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate. Note: In microwave chemistry, stoichiometric Cu(II) is often used to bypass the mass-transfer limitations of re-oxidizing Cu(I) with atmospheric oxygen in a sealed vial.

-

Reductive Elimination: The C-N bond forms, releasing the product and reducing the metal to Cu(I).

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle for Chan-Lam coupling. Microwave energy specifically accelerates the transmetallation and reductive elimination steps.

Experimental Protocol

Critical Parameters & Reagents

To ensure reproducibility in a sealed microwave vessel (where atmospheric oxygen is limited), this protocol utilizes stoichiometric Copper(II) Acetate . This eliminates the dependence on headspace air pressure and ensures consistent yields.

| Component | Standard Reagent | Role |

| Substrate A | Primary Amide (e.g., Benzamide) | Nucleophile |

| Substrate B | Aryl Boronic Acid (2.0 equiv) | Electrophile (Excess required due to protodeboronation) |

| Promoter | Cu(OAc) | Promoter & Oxidant source |

| Base | Pyridine (2.0 equiv) | Ligand & Acid Scavenger |

| Solvent | 1,2-Dichloroethane (DCE) or DCM | DCE is preferred for higher MW absorption (tan |

Step-by-Step Methodology

Workflow: Synthesis of

-

Preparation (Ambient Conditions):

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, weigh out:

-

Benzamide (1.0 mmol, 121 mg)

-

Phenylboronic acid (2.0 mmol, 244 mg)

-

Cu(OAc)

(anhydrous) (1.1 mmol, 200 mg)

-

-

Note: Finely grind the Cu(OAc)

if it is clumpy to ensure rapid dissolution.

-

-

Solvent Addition:

-

Add 4.0 mL of 1,2-Dichloroethane (DCE) .

-

Add Pyridine (2.0 mmol, 161

L) via micropipette. -

Observation: The solution should turn a deep blue/green color, indicating the formation of the Cu-pyridine complex.

-

-

Microwave Irradiation:

-

Cap the vial with a Teflon-lined septum seal.

-

Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Program:

-

Temperature: 110 °C

-

Time: 20 minutes

-

Pre-stirring: 30 seconds

-

Absorption Level: High

-

-

-

Work-up & Purification:

-

Cool the vial to room temperature (compressed air cooling usually automatic).

-

Decap and dilute the reaction mixture with EtOAc (20 mL).

-

Filter through a small pad of Celite to remove copper salts. Wash the pad with EtOAc.

-

Wash the filtrate with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated NaHCO

. -

Dry over MgSO

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Self-Validating Troubleshooting System

| Observation | Diagnosis | Corrective Action |

| Low Yield (<20%) | Protodeboronation of Boronic Acid | Reduce temp to 80°C and extend time to 40 min. Add 4Å molecular sieves (water promotes deboronation). |

| Reaction Stalled | Catalyst Deactivation (Cu reduction) | Ensure stoichiometric Cu(OAc) |

| Pressure Error | Solvent Vapor Pressure too high | Switch from DCM (bp 40°C) to DCE (bp 84°C) or Toluene. |

| Incomplete Conversion | Boronic Acid Homocoupling | Add the boronic acid in two portions: 1 equiv at |

Reaction Scope & Optimization Data

The following data summarizes the robustness of this protocol across different electronic environments.

Table 1: Microwave-Assisted Coupling of Benzamide with Various Boronic Acids

(Conditions: Amide (1 eq), Boronic Acid (2 eq), Cu(OAc)

| Entry | Boronic Acid Substituent | Electronic Nature | Yield (%) | Notes |

| 1 | Phenyl (H) | Neutral | 88% | Standard benchmark |

| 2 | 4-Methoxy | Electron Rich | 92% | Excellent reactivity |

| 3 | 4-Nitro | Electron Poor | 65% | Slower transmetallation; requires 130°C |

| 4 | 2-Methyl | Steric Hindrance | 55% | Sterics impede coordination; extend to 45 min |

| 5 | 3-Pyridine | Heterocyclic | 72% | Pyridine nitrogen may compete for Cu binding |

Process Workflow Diagram

This diagram illustrates the decision matrix for selecting the correct specific conditions based on your substrate.

Figure 2: Optimization workflow for selecting reaction conditions based on substrate electronics and sterics.

References

-

Chen, S., et al. (2008). "Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids."[1][2] Journal of Combinatorial Chemistry, 10(3), 358–360.[1]

-

[Link]

- Key Insight: Establishes the baseline microwave conditions for Cu-promoted coupling.

-

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.

-

[Link]

- Key Insight: The foundational paper describing the mechanism and utility of Cu(OAc)

-

- Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829–856.

-

GalChimia Application Note. "Microwave-powered Chan-Lam-Evans."

-

[Link]

- Key Insight: Industrial application context for rapid library synthesis.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Methoxyphenyl Derivatives

Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura coupling reactions, with a specialized focus on challenging substrates such as 2-methoxyphenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low yields, with these sterically and electronically demanding couplings. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a 2-methoxyphenylboronic acid is giving a very low yield. What is the most likely culprit?

A1: Low yields with 2-methoxyphenyl derivatives in Suzuki couplings often stem from steric hindrance imparted by the ortho-methoxy group. This steric bulk can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination. Additionally, the electron-donating nature of the methoxy group can slow down the oxidative addition step if your substrate is an electron-rich aryl halide. A systematic evaluation of your choice of ligand, base, and reaction temperature is the best approach to improving your yield.

Q2: I see a lot of my starting aryl halide remaining. What should I focus on?

A2: Unconsumed aryl halide points towards a slow or inefficient oxidative addition step. This is the initial step where the palladium catalyst inserts into the carbon-halogen bond of your electrophile. For electron-rich aryl halides, which can be the case with methoxy substituents, this step can be sluggish. Consider switching to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, to accelerate the oxidative addition. Also, ensure your palladium catalyst is active; using a pre-catalyst or ensuring your Pd(0) source is not degraded is crucial.

Q3: My boronic acid seems to be decomposing. How can I prevent this?

A3: The primary decomposition pathway for boronic acids during the reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and certain bases. To minimize this, ensure you are using anhydrous solvents and consider a non-aqueous base system like potassium phosphate (K₃PO₄). Running the reaction under strictly inert conditions is also critical to prevent other degradation pathways. In some cases, slow addition of the boronic acid can also help maintain a low concentration, disfavoring side reactions.[1][2]

Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can it be stopped?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of oxygen, which can facilitate the oxidative coupling catalyzed by palladium.[2][3] Rigorous degassing of your solvents and reaction mixture is the most effective way to combat this. Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can also mitigate this issue, as the in situ reduction of Pd(II) can sometimes consume the boronic acid and lead to homocoupling.[3]

In-Depth Troubleshooting Guide

The Challenge of the 2-Methoxy Group

The 2-methoxy group introduces a combination of steric and electronic effects that can complicate the Suzuki-Miyaura coupling. Its steric bulk can hinder the approach of the palladium complex to the reaction center, while its electron-donating nature can influence the reactivity of the aryl system. Understanding these effects is key to rational troubleshooting.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4]

Issues with Substrates & Reagents

The quality and nature of your starting materials are paramount.

-

Problem: Low yield despite optimized conditions.

-

Plausible Cause: Degradation of the 2-methoxyphenylboronic acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if stored improperly.

-

Troubleshooting Steps:

-

Verify Quality: Use freshly purchased or recently purified boronic acid.

-

Consider Alternatives: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

-

-

-

Problem: Reaction fails with an aryl chloride but works with the corresponding bromide.

-

Plausible Cause: The carbon-chlorine bond is stronger and less readily undergoes oxidative addition compared to the carbon-bromine bond.

-

Troubleshooting Steps:

-

More Active Catalyst: For aryl chlorides, more electron-rich and bulky ligands are generally required. Ligands like SPhos and XPhos are often effective.[5][6]

-

Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier of C-Cl bond cleavage.

-

-

Catalyst and Ligand Selection: The Heart of the Matter

For sterically hindered substrates, the choice of the phosphine ligand is often the most critical parameter.

-

Problem: Low conversion with standard ligands like PPh₃.

-

Plausible Cause: Triphenylphosphine (PPh₃) is often not bulky or electron-donating enough to facilitate the challenging steps of oxidative addition and reductive elimination with ortho-substituted substrates.

-

Troubleshooting Steps:

-

Screen Bulky, Electron-Rich Ligands: A range of specialized ligands have been developed for sterically demanding couplings. Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines.[5][6][7] These ligands promote the desired reaction pathways and can prevent catalyst deactivation.[1]

-

Optimize Pd:Ligand Ratio: For bulky monophosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is a good starting point. An excess of ligand can sometimes form less active palladium species.[1]

-

-

| Ligand Type | Example(s) | Key Features for 2-Methoxyphenyl Couplings |

| Bulky Monophosphines | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-rich substrates. Promote efficient oxidative addition and reductive elimination. |

| Bidentate Phosphines | dppf, Xantphos | Can offer different coordination geometries and stability to the palladium center. May be beneficial in specific cases. |

Troubleshooting Workflow

A systematic approach to troubleshooting is essential for efficiently resolving issues with low yields.

Caption: A decision tree for systematically troubleshooting low yields.

The Role of the Base and Solvent

The base plays a crucial role in activating the boronic acid for the transmetalation step.[8][9][10] The solvent influences solubility, reaction rate, and can participate in side reactions.

-

Problem: Inconsistent results or low yields with common bases like Na₂CO₃ or K₂CO₃.

-

Plausible Cause: These bases are often used with aqueous solvent mixtures, which can promote protodeboronation of the sensitive 2-methoxyphenylboronic acid.

-

Troubleshooting Steps:

-

Switch to a Stronger, Non-Aqueous Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings and can be used under anhydrous conditions.[5][11]

-

Ensure Anhydrous Conditions: If using an anhydrous base, ensure your solvent is also dry to minimize protodeboronation.

-

-

-

Problem: Reaction is sluggish or starting materials are insoluble.

-

Plausible Cause: Suboptimal solvent choice.

-

Troubleshooting Steps:

-

Solvent Screening: Common solvents for Suzuki couplings include dioxane, toluene, and THF.[12] For substrates with poor solubility, DMF can be an option, although it can be more difficult to remove.[5]

-

Temperature: Increasing the reaction temperature can improve both solubility and reaction rate. Many challenging Suzuki couplings require heating to 80-110 °C.[1][7]

-

-

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a 2-Methoxyphenyl Derivative

This is a starting point protocol that should be optimized for specific substrates.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), 2-methoxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%). Add a portion of the degassed solvent (e.g., 2-3 mL of dioxane) and stir for 10-15 minutes at room temperature to form the active catalyst.

-

Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the substrates and base. Add the remaining degassed solvent to reach the desired concentration (typically 0.1-0.2 M).

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Screening Reaction Conditions

To efficiently optimize a challenging coupling, a parallel screen of conditions is recommended.

-

Array Setup: In a glovebox, arrange an array of reaction vials, each with a stir bar.

-

Reagent Addition: To each vial, add the aryl halide (e.g., 0.1 mmol) and 2-methoxyphenylboronic acid (e.g., 0.12 mmol).

-

Variable Addition: Add the different bases (e.g., K₃PO₄, Cs₂CO₃) and catalyst/ligand combinations to be screened to their respective vials.

-

Solvent Addition: Add the chosen degassed solvent(s) to each vial.

-

Execution: Seal the vials and place them in a heating block with stirring at the desired temperature for a set time (e.g., 12-24 hours).

-

Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify the most promising conditions.[12]

References

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.

- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.

- Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- BenchChem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.

- American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.

- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?

- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?

- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

- BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.

- Iranian Journal of Catalysis. (n.d.). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN.

- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.

- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. covasyn.com [covasyn.com]

Technical Support Center: Minimizing Homocoupling Side Reactions in Boronic Acid Amide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the Chan-Lam amidation (Chan-Evans-Lam coupling)—a powerful copper-mediated oxidative cross-coupling used to synthesize N-aryl amides from amides and arylboronic acids[1].

While this methodology operates under mild conditions, the most notorious failure mode is the oxidative homocoupling of the boronic acid , which consumes the starting material to form symmetrical biaryls (Ar-Ar)[2]. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and eliminate this parasitic side reaction.

🔬 Mechanistic Insights: The Causality of Homocoupling

To prevent homocoupling, we must first understand the kinetic competition at the metal center. The productive Chan-Lam catalytic cycle begins with the coordination of the amide to the Cu(II) catalyst, followed by a single transmetalation with the arylboronic acid[3]. Subsequent oxidation by molecular oxygen yields a highly reactive Cu(III) species that undergoes reductive elimination to forge the desired C-N bond[4].

The Homocoupling Pathway: Homocoupling is a concentration-dependent side reaction. If the local concentration of the arylboronic acid is too high relative to the Cu(II)-amide complex, a second transmetalation occurs[4]. This displaces the amide ligand, forming an Ar-Cu(II)-Ar intermediate. Reductive elimination from this diaryl-copper species yields the undesired symmetrical biaryl byproduct[2].

Divergent pathways in Chan-Lam amidation showing cross-coupling vs. homocoupling.

🛠️ Troubleshooting Guide & FAQs

Q1: I am observing massive amounts of symmetrical biaryl (Ar-Ar) in my crude mixture. How can I manipulate the reaction to favor cross-coupling? A1: Because homocoupling requires two boronic acid molecules to interact with the same copper center, you must keep the steady-state concentration of the boronic acid as low as possible[4]. Do not add all reagents at once. Implement a slow addition protocol using a syringe pump to deliver the boronic acid over several hours[5]. This ensures that oxidation and C-N reductive elimination outpace the second transmetalation.

Q2: My reaction is generating phenol byproducts (Ar-OH) alongside the biaryl. What causes this, and how do I stop it? A2: Phenol formation is a competing oxidative C-O coupling reaction driven by adventitious water[4]. Water acts as an O-nucleophile, coordinating to the copper center and coupling with the boronic acid[3]. To eliminate this, your protocol must be a self-validating anhydrous system: use strictly anhydrous solvents and add freshly activated 4Å molecular sieves directly to the reaction mixture to scavenge moisture[3].

Q3: Does the choice of copper salt and base influence these side reactions? A3: Absolutely. Cu(OAc)₂ is the gold standard because the acetate ligands facilitate the concerted metalation-deprotonation (CMD) step required for amide coordination[1]. For the base, using a large excess of a strongly coordinating amine can saturate the copper center, hindering productive transmetalation and increasing the lifetime of intermediates prone to degradation. Limit your base to 1.0–2.0 equivalents of a mild coordinator like pyridine[3].

📊 Data Presentation: Optimization Parameters

Table 1: Critical Parameters for Suppressing Side Reactions

| Parameter | Optimal Condition | Mechanistic Rationale |

| Boronic Acid Addition | Syringe pump (2–4 h) | Keeps[Ar-B(OH)₂] low, preventing dual transmetalation onto Cu[5]. |

| Moisture Control | 4Å Molecular Sieves | Scavenges H₂O to prevent competitive C-O coupling (phenol formation)[3]. |

| Copper Source | Cu(OAc)₂ (10–100 mol%) | Acetate ligands facilitate amide deprotonation and coordination[1]. |

| Atmosphere | Ambient Air or O₂ balloon | O₂ is required for Cu(II) → Cu(III) oxidation; controlled aeration prevents over-oxidation[4]. |

| Solvent | Anhydrous DCM or DMF | Balances reagent solubility and oxygen diffusion rates[1]. |

Table 2: Impact of Addition Rate on Product Distribution (Representative Data)

| Boronic Acid Addition Method | Cross-Coupled Product (N-Aryl Amide) | Homocoupled Byproduct (Biaryl) | Phenol Byproduct |

| All-at-once (Bolus) | 45% | 35% | 10% |

| Portion-wise (4 portions over 1 h) | 65% | 20% | 8% |

| Syringe Pump (3 hours) | 88% | <5% | <2% |

(Note: Yields are representative averages demonstrating the kinetic suppression of homocoupling via controlled addition[5].)

🧪 Standard Operating Procedure (SOP)

Protocol: Syringe-Pump Modulated Chan-Lam Amidation This self-validating protocol utilizes kinetic control (slow addition) and moisture scavenging to structurally disfavor side reactions.

Reagents Required:

-

Amide (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Cu(OAc)₂ (0.2–1.0 eq, depending on substrate reactivity)

-

Pyridine (2.0 eq)

-

4Å Molecular Sieves (200 mg/mmol, freshly flame-dried)

-

Anhydrous Dichloromethane (DCM) (0.1 M final concentration)

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amide (1.0 eq), Cu(OAc)₂, and the freshly activated 4Å molecular sieves[3].

-

Solvent & Base Addition: Suspend the solid mixture in anhydrous DCM (using 80% of the total calculated solvent volume). Add pyridine (2.0 eq) via syringe.

-

Aeration: Attach an oxygen balloon (or ensure the flask is open to a dry air atmosphere via a drying tube) to provide the terminal oxidant[1]. Let stir for 10 minutes at room temperature to allow Cu-amide complexation.

-

Controlled Addition (Critical Step): Dissolve the arylboronic acid (1.5 eq) in the remaining 20% volume of anhydrous DCM. Load this solution into a gas-tight syringe. Using a syringe pump, add the boronic acid solution to the vigorously stirring reaction mixture at a constant rate over 3 hours [5].

-

Monitoring: Continue stirring at room temperature. Monitor reaction progress via LC-MS or TLC. The reaction is typically complete 1–2 hours after the syringe pump addition finishes.

-

Workup: Filter the crude mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Optimized experimental workflow utilizing slow addition to minimize homocoupling.

📚 References

1.[1] Title: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives | Source: Thieme |1 2.[4] Title: Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | Source: ACS Catalysis |4 3.[3] Title: Mechanistic Development and Recent Applications of the Chan-Lam Amination | Source: SciSpace | 3 4.[2] Title: Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions | Source: RSC |2 5.[5] Title: Synthetic Approaches to the Lamellarins—A Comprehensive Review | Source: MDPI |5

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Nickel-catalyzed Chan–Lam coupling: an efficient route to N -arylated 2-aminobenzothiazoles under ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06530E [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Solubilization of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic Acid

This technical guide addresses the solubility challenges associated with (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid , a functionalized aryl boronic acid often utilized in Suzuki-Miyaura cross-coupling and protease inhibition studies.

The following protocols and troubleshooting steps are designed to overcome the compound's inherent lipophilicity and tendency to form insoluble boroxine anhydrides.

Executive Summary

Compound: (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid Key Challenge: Low aqueous solubility due to the lipophilic methoxyphenyl-amide motif and the formation of cyclic boroxine trimers (anhydrides) in solid state or non-aqueous stocks. Primary Solutions:

-

pH Modulation: Leveraging the Lewis acidity of the boron center.

-

Diol Complexation: "Chaperoning" the molecule into solution using polyols (e.g., mannitol) for biological compatibility.

-

Cosolvent Systems: DMSO/Ethanol stocks for chemical synthesis.

Module 1: Mechanism of Insolubility

To troubleshoot effectively, one must understand the dynamic equilibrium of boronic acids in water. This compound exists in three distinct states depending on pH and concentration.

The Equilibrium Triad

-

Neutral Trigonal Form (

): Poorly soluble in water. Predominates at acidic/neutral pH. -

Boroxine Anhydride: A cyclic trimer formed by dehydration.[1] Highly insoluble and often the cause of "crashing out" in stock solutions.

-

Tetrahedral Boronate Anion (

): Highly soluble. Formed at high pH (

Technical Insight: The para-carbamoyl group is electron-withdrawing. This lowers the pKa of the boronic acid slightly relative to phenylboronic acid (pKa ~8.8), likely shifting it to the 8.0–8.5 range . To dissolve it in water without additives, the pH must exceed this value, which is often incompatible with biological assays.

Visualization: Solubility Equilibrium Pathway

Figure 1: The thermodynamic equilibrium governing solubility. The goal is to drive the equilibrium toward the green (Anion) or blue (Complex) states.

Module 2: Solubilization Protocols

Choose the protocol based on your downstream application.

Protocol A: For Biological Assays (Cell Culture/Enzyme Inhibition)

Use this method to maintain physiological pH (7.4) while preventing precipitation.

Mechanism: Transesterification with 1,2-diols (e.g., Mannitol, Fructose) forms a stable cyclic ester. This lowers the effective pKa of the boron center, allowing it to ionize and dissolve at neutral pH.

Step-by-Step:

-

Weigh: 10 mg of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid.

-

Pre-wet: Add 50 µL of DMSO (Dimethyl sulfoxide) to the powder. Vortex until a clear paste forms.

-

Why? This disrupts the crystal lattice energy of the solid boroxine form.

-

-

Prepare Carrier: Make a 100 mM D-Mannitol (or Fructose) solution in PBS (pH 7.4).

-

Complexation: Slowly add the boronic acid/DMSO paste to 10 mL of the Mannitol solution while vortexing.

-

Equilibration: Sonicate for 5–10 minutes at ambient temperature.

-

Result: The solution should be clear. The excess diol ensures the equilibrium favors the soluble complex.

-

Protocol B: For Chemical Synthesis (Suzuki Coupling)

Use this method when pH sensitivity is not a constraint.

Step-by-Step:

-

Solvent Choice: Use a 4:1 mixture of DME (Dimethoxyethane) and Water.

-

Base Addition: Add 2.0 equivalents of Sodium Carbonate (

) or Potassium Phosphate ( -

Dissolution: Stir at room temperature.

Protocol C: High-Concentration Stock Solutions

Solvent: DMSO (anhydrous) or DMF. Concentration Limit: Typically 50–100 mM. Storage: Store at -20°C with desiccant.

-

Warning: Upon freeze-thaw cycles, boroxines may precipitate. Sonicate and warm to 37°C before use to re-hydrolyze.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Cloudy precipitate upon adding water to DMSO stock | "The Crash Effect" Rapid reprecipitation of the neutral form because the pH is < pKa. | Do not add pure water. Add the DMSO stock to a buffer containing 10–50 mM Mannitol or raise pH to >9.0 if compatible. |

| Solution was clear, now has white crystals after storage | Boroxine Formation Slow dehydration occurred during storage, or moisture entered and caused partial hydrolysis/re-precipitation. | Heat & Sonicate. Warm to 40°C and sonicate for 10 mins. If persistent, add 5% volume of 1M NaOH (for chemical apps). |

| Inconsistent IC50/Binding Data | Stoichiometry Error Commercial samples often contain varying amounts of boroxine (anhydride), altering the effective molecular weight. | Titrate. Determine purity via NMR or assume the sample is a mixture. Always prepare fresh stocks for critical kinetics. |

Frequently Asked Questions

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Boronic acids can form ethyl esters with ethanol. While these are often reversible in water, they can complicate kinetics. DMSO is chemically inert toward the boron center under standard conditions.

Q: Why does the pH drop when I dissolve the compound in the presence of mannitol?

A: This is the signature of successful complexation. When the neutral boronic acid binds to mannitol, it releases a proton (

Q: Is the boronic acid stable in cell culture media? A: Generally, yes. However, media containing pyruvate or high glucose can competitively bind the boronic acid. If your target is a protein, the affinity is usually high enough to outcompete the sugar, but be aware of this background interaction.

Module 4: Decision Matrix

Use this flow to determine the optimal solubilization strategy for your specific experiment.

Figure 2: Decision matrix for selecting the appropriate solubilization protocol.

References

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198.

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).

-

Yan, J., et al. (2005). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[5][6][7] Tetrahedron, 60, 11205.[5]

-

BenchChem Technical Data. (2025). Strategies to improve solubility of aryl boronic acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DSpace [kuscholarworks.ku.edu]